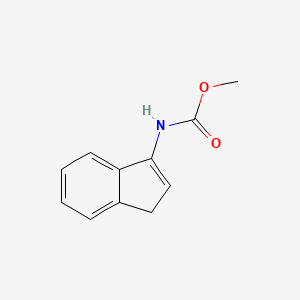

Methyl 1H-inden-3-ylcarbamate

説明

Contextualization within Indane and Carbamate (B1207046) Chemical Research

Methyl 1H-inden-3-ylcarbamate belongs to two significant classes of organic compounds: indanes and carbamates. The indane structure, a bicyclic framework composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a "privileged scaffold" in medicinal chemistry. researchgate.neteburon-organics.com This means it is a common structural motif in molecules that exhibit a wide range of biological activities. researchgate.neteburon-organics.com Indane derivatives are found in natural products and have been developed into pharmaceuticals with applications as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.nettudublin.ie

The carbamate group (-OCONH-) is also a crucial functional group in medicinal chemistry. acs.orgnih.gov It is recognized for its chemical stability and its ability to act as a peptide bond mimic, which allows it to be incorporated into a variety of drug candidates. acs.orgnih.gov Carbamates are present in numerous approved drugs and are studied for their potential in treating a wide array of diseases. nih.govnih.govscielo.br The combination of the indane scaffold with the carbamate functional group in Methyl 1H-inden-3-ylcarbamate makes it a compound of interest for further investigation.

Historical Trajectories of Related Chemical Entities in Academic Literature

The study of indane derivatives has a rich history in academic and industrial research. The rigid structure of the indane nucleus provides a valuable template for designing molecules that can interact with specific biological targets. researchgate.neteburon-organics.com Historically, research on indanes has led to the development of important drugs such as the anti-inflammatory drug Sulindac and the HIV protease inhibitor Indinavir. researchgate.netscribd.com The versatility of the indane scaffold has allowed for extensive exploration of structure-activity relationships, driving the synthesis of numerous derivatives with diverse therapeutic potentials. researchgate.net

Similarly, the carbamate functional group has been a subject of extensive research for over a century. scielo.br Initially recognized for their biological effects in the 19th century, carbamates have since been developed for various applications, including as pesticides and, more significantly, as therapeutic agents. scielo.brscielo.br The stability and ability of the carbamate group to modulate a molecule's properties have made it a staple in drug design and discovery. nih.govresearchgate.net

Contemporary Research Landscape and Scholarly Significance

Current research continues to explore the potential of both indane and carbamate derivatives. The development of new synthetic methods allows for the creation of novel and complex indene (B144670) and indane derivatives. oup.comresearchgate.net For instance, recent studies have focused on the synthesis of substituted indenes through catalytic processes. oup.comnii.ac.jp The exploration of indane-based compounds as inhibitors of enzymes like succinate (B1194679) dehydrogenase highlights their ongoing relevance in agricultural and medicinal chemistry. acs.org

The carbamate moiety is also at the forefront of modern medicinal chemistry research. acs.orgnih.gov Scientists are investigating carbamates for their role in prodrugs, which can improve the delivery and efficacy of therapeutic agents. nih.gov Furthermore, the synthesis and biological evaluation of novel carbamate-containing compounds remain an active area of research, with studies exploring their inhibitory properties against various enzymes. tandfonline.com The convergence of these two fields of study in a molecule like Methyl 1H-inden-3-ylcarbamate suggests a promising area for future academic investigation.

Data on Related Compounds

To provide context for the properties of Methyl 1H-inden-3-ylcarbamate, the following table presents data on related indane and carbamate compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| Methyl (S)-(5-amino-2,3-dihydro-1H-inden-2-yl)carbamate | 256397-59-8 | C11H14N2O2 | 206.24 | Chemical Synthesis |

| Methyl 2,3-dihydro-1H-inden-4-ylcarbamate | 20642-97-1 | C11H13NO2 | 205.23 | Chemical Synthesis |

| tert-butyl ((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate | 766556-69-8 | C14H20N2O2 | 248.32 | Chemical Synthesis |

| (9H-fluoren-9-yl)methyl (1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-yl)carbamate | 2764008-81-1 | C25H23NO3 | 385.46 | Chemical Synthesis |

| 6-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one | 343852-44-8 | C10H9ClO | 180.63 | Chemical Synthesis |

Structure

3D Structure

特性

分子式 |

C11H11NO2 |

|---|---|

分子量 |

189.21 g/mol |

IUPAC名 |

methyl N-(3H-inden-1-yl)carbamate |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)12-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3,(H,12,13) |

InChIキー |

RCFUVBFHQQOOSO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NC1=CCC2=CC=CC=C21 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 1h Inden 3 Ylcarbamate

Established Synthetic Routes to Methyl 1H-inden-3-ylcarbamate Precursors

The creation of the target carbamate (B1207046) hinges on the successful synthesis of a suitable indane precursor, which is then functionalized. This process involves forming the fused bicyclic indane system followed by the introduction of the carbamate group.

Synthesis of Substituted Indane Scaffolds for Carbamate Functionalization

The construction of the indane framework is a critical first step. A variety of cyclization reactions have been developed to form this bicyclic system. Intramolecular reactions are particularly common for creating the five-membered ring fused to the benzene (B151609) ring.

One established method involves an intramolecular Michael addition. For instance, a chiral N-heterocyclic carbene (NHC) catalyst can trigger an intramolecular Michael addition to form the indanyl skeleton with high cis-selectivity. rsc.org This is followed by an intramolecular acylation to yield the final fused indane product. rsc.org Another approach is the 5-endo-trig cyclization, which, while generally considered kinetically unfavorable by Baldwin's rules, has been successfully employed. nih.gov For example, a chiral ammonium (B1175870) salt can catalyze a highly enantio- and diastereoselective 5-endo-trig Michael reaction to produce complex indanes that possess all-carbon quaternary stereogenic centers. rsc.orgnih.gov

Transition metal-catalyzed reactions are also pivotal in indane synthesis. Rhodium-catalyzed C-H insertion reactions provide a powerful method for forming the carbocyclic structure. Aryl/aryl carbenes, generated in the presence of a rhodium catalyst, can undergo stereoselective intramolecular C-H insertion to yield indanes. acs.orgacs.org This method is noted for its high functional group tolerance, allowing for the presence of basic amines and even free hydroxyl groups. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Intramolecular Michael Addition/Acylation | Chiral N-Heterocyclic Carbene (NHC) | Excellent diastereo- and enantiocontrol, high cis-selectivity. | rsc.org |

| Cation-Directed 5-Endo-Trig Cyclization | Chiral Ammonium Salt | Forms all-carbon quaternary stereocenters with high enantio- and diastereoselectivity. | nih.gov |

| Intramolecular C-H Insertion | Rhodium catalysts (e.g., Rh2(R-PTAD)4) | Stereo-, regio-, and chemoselective; high functional group tolerance. | acs.org |

Carbamatization Strategies for Indane Derivatives

Once an amino-substituted indane precursor is obtained, the methyl carbamate functionality is introduced. Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov However, numerous alternative and milder methods have been developed.

A common laboratory-scale method involves the reaction of an amine with an alkoxy anhydride, such as di-tert-butyl dicarbonate, in the presence of a base. youtube.com For the synthesis of a methyl carbamate specifically, methyl chloroformate is a typical reagent, reacting with the amine under basic conditions. Another approach is the reaction of alcohols with isocyanates. nih.gov

More recent and safer methodologies utilize carbon dioxide as a C1 source. A three-component coupling of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. organic-chemistry.org This reaction is often facilitated by a base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI). nih.govorganic-chemistry.org This method is advantageous due to its mild conditions and avoidance of overalkylation. organic-chemistry.org Other strategies include the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides. nih.gov The use of carbonyl sources like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate or 1,1'-carbonyldiimidazole (B1668759) (CDI) also provides a route to carbamates under mild conditions. organic-chemistry.org

Enantioselective Synthesis Approaches for Chiral Indane-Carbamates

Achieving enantioselectivity is crucial for the synthesis of biologically active molecules. The synthesis of chiral indane-carbamates relies on establishing stereocenters either during the formation of the indane ring or in a subsequent resolution step. Asymmetric catalysis is the preferred modern approach.

Several catalytic systems have been developed for the enantioselective synthesis of indanes. nih.gov Organocatalysis, for example, using chiral NHC catalysts, can induce high enantioselectivity in intramolecular cyclization reactions. rsc.org Chiral copper catalysts, often paired with ligands like (S,S)-i-Pr-FOXAP, are effective in promoting domino reactions that result in chiral indanes with multiple stereocenters, often with high yields and excellent enantioselectivities (up to 99% ee). mdpi.com

Rhodium-catalyzed asymmetric C-H insertion is another powerful tool. acs.orgacs.org Using chiral rhodium catalysts, it is possible to synthesize a range of fused benzene carbocycles, including indanes, with high stereoselectivity. acs.org Furthermore, chiral palladium catalysts can be used in intramolecular Heck reactions to establish tertiary or quaternary stereocenters with high enantioselectivity. wikipedia.org The choice of a chiral ligand, such as (R)-BINAP, is critical for inducing asymmetry in these transformations. princeton.edu

Novel Approaches and Methodological Advancements in Methyl 1H-inden-3-ylcarbamate Synthesis

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and broader substrate scope. These advancements are directly applicable to the synthesis of complex molecules like Methyl 1H-inden-3-ylcarbamate.

Palladium-Catalyzed Synthetic Strategies for Indane-Fused Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming fused ring systems is extensive. The intramolecular Heck reaction is a prominent example, involving the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a cyclic product. wikipedia.org This reaction is highly effective for constructing indane scaffolds. wikipedia.orgrsc.org For instance, a cascade reaction involving an alkenyl amination followed by an intramolecular Heck reaction can produce indoles from o-bromoanilines and alkenyl halides, a strategy adaptable to indane synthesis. nih.gov

The catalytic system often consists of a palladium source like Pd(OAc)₂ or [Pd₂(dba)₃] and a phosphine (B1218219) ligand. princeton.edunih.gov The choice of ligand is crucial for the reaction's success and can influence stereoselectivity in asymmetric variants. The intramolecular Heck reaction is versatile, allowing for the formation of rings of various sizes and tolerating a wide range of functional groups due to the chemoselectivity of palladium. princeton.edu

| Reaction Type | Catalyst System Example | Key Features | Reference |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)2, (R)-BINAP, Ag2CO3 | Can create tertiary and quaternary stereocenters enantioselectively. | wikipedia.orgprinceton.edu |

| Cascade Alkenyl Amination/Heck Reaction | [Pd2(dba)3], DavePhos, NaOtBu | One-pot synthesis of indole (B1671886) rings, adaptable for related fused systems. | nih.gov |

| Sequential Cycloaddition Reactions | Palladium(0) catalyst | Tandem reactions for facile synthesis of polycyclic derivatives. | researchgate.net |

High-Throughput Synthesis of Related Molecular Scaffolds

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules for biological screening. cam.ac.ukcam.ac.uk This approach is valuable for exploring the chemical space around privileged scaffolds like the indane core. nih.gov The goal of DOS is to maximize scaffold diversity, which is considered a key factor in achieving functional diversity in a compound library. cam.ac.ukcam.ac.uk

One common DOS strategy is the build/couple/pair (B/C/P) algorithm. cam.ac.uk In this process, simple building blocks are synthesized ("build"), combined to form linear precursors ("couple"), and then subjected to various cyclization reactions to generate diverse scaffolds ("pair"). cam.ac.uk This methodology allows for the creation of numerous distinct molecular frameworks from a limited set of starting materials. mskcc.org By applying different reaction conditions or reagents to a common intermediate, a diverse range of indole-fused scaffolds, for example, can be controllably constructed. nih.gov Such strategies facilitate the rapid synthesis of compound libraries, which accelerates the process of drug discovery. nih.gov

Green Chemistry Principles in Indane-Carbamate Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of greener synthetic routes for carbamates, including those with an indane scaffold. Key principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents, are central to these modern methodologies. semanticscholar.orgacs.orgwikipedia.orgjocpr.comwordpress.com

One of the most promising green approaches to carbamate synthesis involves the utilization of carbon dioxide (CO2) as a C1 feedstock. rsc.orgresearchgate.netnih.gov This method circumvents the use of toxic and hazardous reagents like phosgene and its derivatives. The reaction of an amine with CO2 and an alcohol, often facilitated by a catalyst, can produce carbamates with water as the primary byproduct, representing a significant improvement in terms of environmental impact. rsc.orgresearchgate.netacs.org

The principle of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is a critical consideration. acs.orgwikipedia.orgjocpr.comwordpress.comchegg.com Traditional methods for carbamate synthesis often have poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts. In contrast, CO2-based syntheses and other catalytic methods that minimize waste are highly desirable.

Below is a table summarizing the application of green chemistry principles to carbamate synthesis:

| Green Chemistry Principle | Application in Indane-Carbamate Synthesis |

| Prevention of Waste | Designing syntheses with high atom economy to minimize byproducts. |

| Atom Economy | Utilizing addition reactions, such as those involving CO2, that incorporate all reactant atoms into the final product. acs.orgwikipedia.orgjocpr.comwordpress.comchegg.com |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with benign alternatives such as CO2. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based routes for the indane scaffold and using renewable alcohols. researchgate.netnih.govwordpress.com |

| Catalysis | Employing catalytic methods to improve reaction efficiency and reduce energy consumption. |

Precursor Functionalization and Late-Stage Diversification Strategies for Methyl 1H-inden-3-ylcarbamate Derivatives

The development of diverse derivatives of Methyl 1H-inden-3-ylcarbamate is crucial for exploring their potential applications. Precursor functionalization and late-stage diversification are two key strategies to achieve this.

Precursor functionalization involves modifying the starting materials before the synthesis of the final carbamate. For instance, substituted 1-indanones can be used to generate a library of corresponding 1H-inden-3-amines, which can then be converted to a variety of Methyl 1H-inden-3-ylcarbamate derivatives with different substitution patterns on the indane ring.

Late-stage diversification focuses on modifying the fully assembled Methyl 1H-inden-3-ylcarbamate molecule. This approach is particularly valuable as it allows for the rapid generation of analogs from a common intermediate. A powerful tool for late-stage diversification is transition metal-catalyzed C-H functionalization. rsc.orgrsc.orgresearchgate.netresearchgate.net This technique enables the direct introduction of new functional groups onto the aromatic ring of the indene (B144670) core, a process that would otherwise require lengthy synthetic sequences.

Rhodium and palladium are prominent catalysts in C-H activation. rsc.orgrsc.orgresearchgate.netnih.govacs.orgnih.govnih.govrsc.org For example, directed C-H functionalization, where the carbamate group itself can act as a directing group, can facilitate selective modification at specific positions on the indene ring system. This allows for the introduction of various substituents, such as aryl, alkyl, and heteroatom-containing groups.

The following table outlines potential late-stage functionalization reactions for Methyl 1H-inden-3-ylcarbamate derivatives:

| Reaction Type | Catalyst/Reagents | Potential Functionalization |

| C-H Arylation | Palladium or Rhodium catalysts, Aryl halides/boronic acids | Introduction of various aryl groups to the indene ring. nih.gov |

| C-H Alkenylation | Rhodium or Ruthenium catalysts, Alkenes | Introduction of vinyl groups. |

| C-H Alkylation | Palladium or Iron catalysts, Alkylating agents | Introduction of alkyl chains. |

| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | Introduction of halogen atoms, which can serve as handles for further cross-coupling reactions. |

These strategies provide a robust platform for the synthesis and diversification of Methyl 1H-inden-3-ylcarbamate derivatives, enabling the exploration of their chemical space for various applications.

Reaction Mechanisms and Mechanistic Investigations Pertaining to Methyl 1h Inden 3 Ylcarbamate

Fundamental Organic Reaction Mechanisms in Indane and Carbamate (B1207046) Chemistry

The structural complexity of Methyl 1H-inden-3-ylcarbamate, featuring both an indane scaffold and a carbamate moiety, means that its chemistry is a composite of reactions characteristic of both functionalities.

The formation of the carbamate group is a classic example of a nucleophilic substitution reaction at a carbonyl carbon. Several general methods are employed for the synthesis of carbamates, each with its own mechanistic nuances.

One common route involves the reaction of an alcohol with an isocyanate. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the carbamate. nih.gov The reactivity of the isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. nih.gov

Another prevalent method is the reaction of an amine with a chloroformate. wikipedia.org In the context of Methyl 1H-inden-3-ylcarbamate, this would involve the reaction of 3-aminoindene with methyl chloroformate. The amino group serves as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion as a leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

The reaction of amines with carbon dioxide to form carbamates is also a well-studied process, particularly in the context of CO2 capture. rsc.org This reaction generally proceeds through the formation of a zwitterionic intermediate, which can then be deprotonated to form the carbamate anion. rsc.org

A summary of common nucleophilic substitution pathways to carbamates is presented below:

| Nucleophile | Electrophile | Product | General Mechanism |

| Alcohol (R-OH) | Isocyanate (R'-NCO) | Carbamate (R'-NHCOOR) | Nucleophilic addition to the C=N bond, followed by proton transfer. |

| Amine (R-NH2) | Chloroformate (ClCOOR') | Carbamate (R-NHCOOR') | Nucleophilic acyl substitution at the carbonyl carbon. |

| Amine (R-NH2) | Carbon Dioxide (CO2) | Carbamic Acid (R-NHCOOH) | Nucleophilic attack on CO2, often base-mediated. |

This table provides a generalized overview of nucleophilic substitution reactions leading to carbamate formation.

The indane ring system, being a fused bicyclic structure, can participate in reactions that proceed through carbocation intermediates. Whenever a carbocation is formed, there is a possibility of rearrangement to a more stable carbocation. byjus.comlibretexts.org These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. lumenlearning.com

In the context of synthesizing indane derivatives, controlling carbocation formation and potential rearrangements is crucial for achieving the desired regioselectivity and stereoselectivity. acs.org For instance, in electrophilic addition reactions to an indenyl double bond or in SN1-type reactions involving a leaving group on the five-membered ring, a carbocation intermediate would be generated. The stability of this carbocation (primary, secondary, or tertiary) will dictate the likelihood of a rearrangement. libretexts.org A less stable carbocation will readily rearrange to a more stable one if a suitable migrating group (a hydrogen atom or an alkyl group) is present on an adjacent carbon. libretexts.org

For example, the formation of a secondary carbocation adjacent to a tertiary or quaternary carbon in an indane derivative could lead to a hydride or alkyl shift, respectively, to form a more stable tertiary carbocation. byjus.com Such rearrangements can alter the carbon skeleton of the molecule and lead to a mixture of products if not carefully controlled. libretexts.org

The synthesis of the precursors to Methyl 1H-inden-3-ylcarbamate, such as 3-aminoindene, likely involves addition and elimination reactions. For instance, the introduction of a functional group at the 3-position of the indene (B144670) ring can be achieved through various synthetic routes.

One plausible pathway could involve the electrophilic addition of a reagent to the double bond of indene. This would generate a carbocation intermediate, which could then be trapped by a nucleophile. Subsequent elimination reactions could then be employed to re-form a double bond or introduce further functionality.

Alternatively, the functionalization of an indanone precursor at the alpha-position to the carbonyl group, followed by reduction and elimination, could also lead to the desired indenyl system. These transformations rely on the fundamental principles of enolate chemistry, nucleophilic addition to carbonyls, and controlled elimination reactions (e.g., E1 or E2 mechanisms) to generate the requisite double bond in the five-membered ring.

Detailed Mechanistic Elucidation of Key Synthetic Steps for Methyl 1H-inden-3-ylcarbamate

The detailed mechanism for this proposed synthesis is as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-amino-1H-indene acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of methyl chloroformate.

Formation of a Tetrahedral Intermediate: This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom has a positive charge.

Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as a good leaving group.

Deprotonation: The resulting protonated carbamate is then deprotonated, typically by a mild base present in the reaction mixture (such as a tertiary amine or even another molecule of 3-amino-1H-indene), to yield the final product, Methyl 1H-inden-3-ylcarbamate, and a protonated base.

This mechanism is a classic example of a nucleophilic acyl substitution reaction.

Kinetic and Thermodynamic Studies of Reaction Pathways in Indane-Carbamate Formation

Specific kinetic and thermodynamic data for the formation of Methyl 1H-inden-3-ylcarbamate are not available in the published literature. However, extensive studies on the formation of other carbamates provide valuable insights into the likely kinetic and thermodynamic parameters for this system.

Kinetic studies of carbamate formation, particularly from the reaction of amines with CO2, have shown that the rate-limiting step can vary depending on the reaction conditions and the basicity of the amine. researchgate.net For weakly basic amines, the formation of the carbon-nitrogen bond is often the rate-limiting step. researchgate.net In contrast, for more basic amines, proton transfer may become the rate-determining step. researchgate.net The reaction rate is also influenced by the solvent, temperature, and the presence of catalysts.

Thermodynamic studies have focused on determining the equilibrium constants and reaction enthalpies for carbamate formation. iaea.orgrepec.org The formation of carbamates from amines and CO2 is generally an exothermic process. iaea.org The stability of the resulting carbamate is influenced by steric and electronic factors.

Below is a table of representative thermodynamic data for the formation of carbamates from various amines and CO2, which can serve as an analogy for the indane-carbamate system.

| Amine | Reaction | ΔH (kJ/mol) | Reference |

| Monoethanolamine (MEA) | HCO3- + R'RNH ↔ R'RNCO2- | -29.7 ± 0.1 | iaea.org |

| Diethanolamine (DEA) | HCO3- + R'RNH ↔ R'RNCO2- | -23.7 ± 0.9 | iaea.org |

| Ammonia (NH3) | HCO3- + R'RNH ↔ R'RNCO2- | -27.6 ± 0.9 | iaea.org |

| Ammonium (B1175870) Carbamate | 2 NH3 + CO2 ↔ (NH2)2CO2 | -36.3 (at constant volume) | ureaknowhow.com |

This table presents a selection of reported reaction enthalpies for carbamate formation from different amines, providing a thermodynamic context for the formation of Methyl 1H-inden-3-ylcarbamate.

Structure Activity Relationship Sar Studies and Molecular Design of Methyl 1h Inden 3 Ylcarbamate Analogs

Methodologies for Investigating Structure-Activity Relationships in Indane-Carbamate Systems

Investigating the SAR of indane-carbamate systems involves a combination of computational and experimental techniques. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build predictive models. mdpi.com These models help identify the key structural features of the indane-carbamate scaffold that are critical for its biological activity. mdpi.com Experimental approaches are centered on the rational design, chemical synthesis, and biological evaluation of a library of analogs.

Rational drug design for the indane-carbamate core is guided by the distinct chemical properties of its constituent parts. The indane moiety, a fusion of an aromatic benzene (B151609) ring and an aliphatic cyclopentane (B165970) ring, provides a rigid bicyclic framework. researchgate.neteburon-organics.com This rigidity is advantageous as it reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy change upon binding to a target. researchgate.net Design principles for modifying this core often focus on:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe electronic and steric effects on target binding.

Modification of the Aliphatic Ring: Altering the saturation or introducing substituents on the five-membered ring to influence the three-dimensional shape and orientation of other functional groups.

Exploiting Stereochemistry: The introduction of substituents can create stereocenters, and the specific stereoisomer can dramatically influence biological activity. researchgate.net

The carbamate (B1207046) moiety is a key structural motif known for its chemical stability and ability to participate in hydrogen bonding through its carbonyl group and NH backbone. nih.govacs.org It is often used as a bioisostere for the less stable amide bond in peptidomimetics. acs.org Design principles for the carbamate group include:

Varying the Ester and Amine Substituents: Modifying the groups attached to the oxygen and nitrogen atoms of the carbamate to alter properties like lipophilicity, solubility, and hydrogen bonding capacity. researchgate.net

Conformational Constraint: The carbamate group has a pseudo double bond character that restricts free rotation, leading to the potential for syn and anti isomers. nih.gov Rational design may seek to favor one conformation to optimize target interaction.

The synthesis of analogs for SAR studies begins with a versatile synthetic route that allows for the easy introduction of diverse chemical groups on both the indane and carbamate moieties. The synthesis of the indane core can be achieved through various methods, including intramolecular Friedel-Crafts reactions. beilstein-journals.org

Systematic variation involves creating a library of compounds where one part of the molecule is changed at a time. For example:

Indane Ring Variation: A series of analogs can be synthesized where the substituent on the aromatic portion of the indane ring is varied (e.g., H, Cl, F, CH₃, OCH₃) while keeping the methyl carbamate group constant.

Carbamate Moiety Variation: Another series can be created by keeping the indane core unchanged while altering the alcohol or amine portion of the carbamate. For instance, replacing the methyl group in methyl 1H-inden-3-ylcarbamate with ethyl, propyl, or benzyl (B1604629) groups would probe the steric and electronic requirements of the binding pocket corresponding to the ester functionality. Similarly, the N-H of the carbamate could be substituted, although this would remove a hydrogen bond donor capability.

These systematically varied analogs are then subjected to biological assays to determine their activity. The resulting data allows medicinal chemists to build a comprehensive SAR profile, identifying which modifications lead to improved potency and selectivity.

Indane Ring System Modifications and Their Influence on Molecular Interactions

The indane ring system serves as a rigid scaffold that orients the pharmacophoric elements of the molecule for optimal interaction with a biological target. eburon-organics.com Modifications to this ring system can significantly impact binding affinity and selectivity. The diverse possibilities for altering the substituent pattern on this fused ring system permit a thorough evaluation of SAR. researchgate.neteburon-organics.com

Key modifications and their potential effects include:

Aromatic Ring Substitution: Adding substituents to the benzene ring can modulate electronic properties (via inductive and resonance effects) and steric bulk. For example, an electron-withdrawing group like a halogen could engage in halogen bonding, while a bulky group could provide beneficial van der Waals interactions or, conversely, cause steric hindrance.

| Modification Site | Type of Modification | Potential Influence on Molecular Interactions | Rationale for Investigation |

|---|---|---|---|

| Aromatic Ring (Positions 4, 5, 6, 7) | Introduction of halogens (F, Cl, Br) | Modulates lipophilicity and electronic character; potential for halogen bonding. | To explore electronic effects and specific interactions with the target. |

| Aromatic Ring (Positions 4, 5, 6, 7) | Introduction of alkyl/alkoxy groups | Increases lipophilicity and steric bulk; potential for hydrophobic interactions. | To probe for hydrophobic pockets in the binding site. |

| Aliphatic Ring (Positions 1, 2) | Introduction of substituents (e.g., methyl, hydroxyl) | Creates stereocenters and alters 3D conformation. researchgate.net | To investigate stereochemical requirements and optimize spatial orientation. |

| Aliphatic Ring | Alteration of saturation (indane vs. indene) | Changes the planarity and geometry of the scaffold. | To assess the impact of scaffold rigidity and shape on activity. |

Carbamate Moiety Variations and Their Role in Mediating Interactions

The carbamate group (-NH-C(=O)-O-) is a versatile functional group in medicinal chemistry. nih.gov It is chemically robust and can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). acs.orgnih.gov Variations in this moiety can fine-tune a compound's polarity, metabolic stability, and direct interactions with a target. researchgate.net

Key modifications include:

O-Alkyl/Aryl Variation: Changing the methyl group of methyl 1H-inden-3-ylcarbamate to other alkyl or aryl groups directly impacts the molecule's size, shape, and lipophilicity. A larger group might access a deeper hydrophobic pocket, while a more polar group could enhance solubility.

N-Alkylation/Arylation: Replacing the hydrogen on the nitrogen atom removes a hydrogen bond donor but allows for the introduction of other functionalities that could form different types of interactions.

Isosteric Replacement: The ester oxygen could be replaced with sulfur to form a thiocarbamate, which has different electronic and hydrogen-bonding properties.

| Modification Site | Type of Modification | Potential Influence on Molecular Interactions | Rationale for Investigation |

|---|---|---|---|

| O-substituent (e.g., methyl group) | Varying alkyl chain length (ethyl, propyl, etc.) | Alters lipophilicity and steric bulk. | To probe the size and nature of the corresponding binding pocket. |

| O-substituent | Introduction of cyclic or aromatic groups | Introduces rigidity and potential for π-π stacking interactions. | To explore interactions with aromatic residues in the target. |

| N-substituent (H-atom) | Alkylation (e.g., N-methyl) | Removes hydrogen bond donor capability; increases lipophilicity. | To determine the importance of the N-H hydrogen bond for activity. |

| Carbonyl Oxygen | Replacement with Sulfur (Thiocarbamate) | Alters bond angles, polarity, and hydrogen bond acceptor strength. | To evaluate changes in electronic character and binding geometry. |

Stereochemical Influences on Molecular Interactions in Methyl 1H-inden-3-ylcarbamate Derivatives

Stereochemistry is a critical factor in the molecular design of indane-carbamate derivatives. The introduction of a substituent on the five-membered ring of the indane core, or saturation of the indene (B144670) double bond, can create one or more chiral centers. The resulting enantiomers or diastereomers can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they will interact differently with stereoisomers.

For instance, research on other indane-based systems has shown that the introduction of a stereocenter can lead to a significant difference in inhibitory activity between the two enantiomers, sometimes by more than 100-fold. researchgate.net This highlights the importance of the three-dimensional arrangement of substituents for proper orientation within the target's binding site. Therefore, SAR studies on methyl 1H-inden-3-ylcarbamate analogs must involve the synthesis and evaluation of stereochemically pure compounds to fully understand the spatial requirements for optimal molecular interactions.

Scaffold Hopping and Bioisosteric Replacements in Indane-Carbamate Design

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to design new chemotypes with improved properties while retaining the desired biological activity. nih.govnih.gov These methods are valuable for navigating chemical space, optimizing pharmacokinetic profiles, and generating novel intellectual property. researchgate.net

Scaffold Hopping: This involves replacing the central indane core with a different, structurally distinct scaffold that maintains the original orientation of the key binding groups (in this case, the carbamate and any other critical pharmacophores). researchgate.net The goal is to find a new core structure that is synthetically more accessible or has better drug-like properties.

Bioisosteric Replacement: This strategy involves swapping specific functional groups or fragments with others that have similar physical or chemical properties, leading to a similar biological response. u-strasbg.fr

For the indane-carbamate scaffold, potential bioisosteric replacements could include:

For the Indane Ring: Replacing the indane scaffold with other bicyclic systems like benzofuran, indole (B1671886), or tetralin to explore different core geometries and electronic properties.

For the Carbamate Group: The carbamate linker itself can be replaced with other groups that mimic its hydrogen bonding and conformational characteristics, such as reversed amides, ureas, or small heterocyclic rings.

| Original Moiety | Potential Bioisostere/Scaffold Replacement | Rationale |

|---|---|---|

| Indane Ring | Tetralin | Maintains a fused bicyclic aromatic-aliphatic character with a six-membered saturated ring. |

| Indane Ring | Benzofuran / Indole | Introduces heteroatoms, altering electronic properties and potential hydrogen bonding. |

| Carbamate (-NHCOO-) | Urea (-NHCONH-) | Maintains hydrogen bond donor/acceptor pattern with different geometry. nih.gov |

| Carbamate (-NHCOO-) | Reversed Amide (-OCONH-) | Alters the directionality of the amide bond surrogate. |

| Carbonyl group within Carbamate (C=O) | Oxetane ring | Acts as a polar, three-dimensional carbonyl isostere that can improve solubility and metabolic stability. nih.gov |

By employing these strategies, medicinal chemists can systematically evolve the methyl 1H-inden-3-ylcarbamate structure to develop analogs with superior therapeutic potential.

Computational Chemistry Applications in Methyl 1h Inden 3 Ylcarbamate Research

Molecular Modeling and Conformational Analysis of Indane-Carbamate Structures

Molecular modeling of indane-carbamate structures is crucial for understanding their three-dimensional shapes and flexibility, which in turn dictate their physical, chemical, and biological properties. The carbamate (B1207046) group itself has interesting conformational characteristics. Due to the delocalization of non-bonded electrons from the nitrogen into the carboxyl moiety, the C–N bond has a pseudo-double bond character that restricts free rotation. nih.gov This leads to the possible existence of syn and anti isomers. nih.gov While similar to amides, carbamates generally show a preference for the anti conformation, which is often favored for steric and electrostatic reasons. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. inlibrary.uzaps.org These methods solve quantum mechanical equations to determine parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), and charge distributions. inlibrary.uzmdpi.com

For a related compound, methyl n-(6-propylsulfanyl-1h benzimidazol-2-yl)carbamate, quantum chemical analysis using the Restricted Hartree-Fock (RHF) method was used to determine key electronic parameters. inlibrary.uz Such calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inlibrary.uz The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity and lower kinetic stability. inlibrary.uz These computational approaches are fundamental to understanding the intrinsic electronic nature of Methyl 1H-inden-3-ylcarbamate.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. chemrevlett.com It offers a good balance between computational cost and accuracy, making it suitable for studying complex organic molecules. mdpi.com DFT is pivotal in modern pharmaceutical research for elucidating molecular interaction mechanisms and predicting molecular properties. mdpi.comresearchgate.net

In the context of indane systems, DFT calculations have been used to support proposed reaction mechanisms, such as the C–H insertion reactions to form carbocyclic molecules, and to provide insight into the stereoselectivity of these processes. acs.orgacs.org DFT enables the accurate reconstruction of the electronic structure, which can be used to predict reactive sites and guide synthetic strategies. mdpi.comresearchgate.net The accuracy of DFT calculations depends heavily on the choice of functionals and basis sets. mdpi.com For organic solids, the PBE functional is among the most popular choices. mdpi.com

Table 1: Key Parameters Calculated Using DFT for Molecular Systems

| Calculated Parameter | Significance |

|---|---|

| HOMO/LUMO Energies | Determine electronic properties and chemical reactivity. chemrevlett.com |

| Geometric Configurations | Predict bond lengths and angles for stable molecular structures. mdpi.com |

| Vibrational Frequencies | Predict IR spectra and confirm stable energy minima. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Thermodynamic Parameters (e.g., ΔG) | Evaluate reaction spontaneity and kinetic parameters. mdpi.com |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can be used to validate experimental findings and aid in structural elucidation. d-nb.infonih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can be reliably predicted using methods like the gauge-independent atomic orbital (GIAO) approach within a DFT framework. nih.gov These calculations have proven to be exceptionally accurate for predicting ¹³C NMR chemical shifts, often with a deviation of less than 1-2 ppm. d-nb.info The prediction of ¹H NMR spectra can also be achieved, though it is sometimes considered less accurate than for ¹³C. d-nb.info Such predictions are invaluable for assigning signals in experimental spectra to specific atoms within the Methyl 1H-inden-3-ylcarbamate structure. wisc.eduresearchgate.netresearchgate.net

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. nih.gov By comparing the computed spectrum with the experimental one, researchers can confirm the presence of specific functional groups and validate the proposed molecular structure. nih.gov

Reaction Pathway Simulation and Transition State Analysis of Methyl 1H-inden-3-ylcarbamate Synthesis

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational chemistry allows for the simulation of reaction pathways and the characterization of transition states, which are high-energy structures that connect reactants to products. nih.gov

DFT calculations are a primary tool for this purpose. For instance, in the synthesis of complex carbocycles like indanes, DFT has been used to model the transition structures of key reaction steps. acs.org These models can provide critical information on bond lengths and activation energies, helping to explain the observed stereoselectivity and chemoselectivity of a reaction. acs.orgacs.org Similarly, the reaction pathway for the formation of a carbamate from an alcohol and a chloroformate has been investigated using computational methods, confirming the energetic feasibility of the proposed mechanism. nih.gov By mapping the potential energy surface of the reaction to synthesize Methyl 1H-inden-3-ylcarbamate, researchers can identify intermediates, calculate activation barriers, and gain a deeper understanding of the factors controlling the reaction's outcome. nih.govmdpi.com

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies

In silico methods are instrumental in modern drug discovery for predicting how a small molecule like Methyl 1H-inden-3-ylcarbamate might interact with biological targets, such as proteins or enzymes. nih.gov

Molecular Docking: This is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govjbcpm.com The process involves placing the ligand in the active site of the protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. nih.govjbcpm.com Lower binding energy values typically indicate a more favorable interaction. jbcpm.com Molecular docking studies on various carbamate and indole (B1671886) derivatives have been used to investigate their potential as inhibitors for targets like monoacylglycerol lipase (B570770) and protein kinases. alliedacademies.orgresearchgate.netnih.gov These studies not only predict binding affinity but also reveal the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net

ADMET Prediction: Beyond binding affinity, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. alliedacademies.orgresearchgate.net These predictions help assess the "drug-likeness" of a molecule early in the research process. alliedacademies.org Parameters such as adherence to Lipinski's rule of five, human intestinal absorption, and blood-brain barrier penetration are commonly evaluated. alliedacademies.orgresearchgate.net

Table 2: Example of Molecular Docking Results for Structurally Related Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| β-Carboline derivative | CDK2 (PDB: 1PYE) | -11.99 | ASP145, ASP86, PHE82, ILE10, LEU83 mdpi.com |

| Thiazole conjugate | Rho6 protein (PDB: 2CLS) | -8.2 | Arg96 nih.gov |

| Imidazo[1,2-a]pyridine | QcrB protein | -11.0 | Not Specified nih.gov |

Chemical Biology Approaches and Biological Target Identification of Methyl 1h Inden 3 Ylcarbamate and Analogs

Strategies for Investigating Protein-Ligand Interactions of Indane-Carbamates

Understanding the direct molecular interactions between a small molecule like Methyl 1H-inden-3-ylcarbamate and its protein targets is fundamental to elucidating its mechanism of action. Several cutting-edge techniques are employed for this purpose, each offering a unique window into the complex protein-ligand landscape within a cell.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful strategy for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.govnih.gov This approach typically involves chemically modifying the molecule of interest—in this case, an analog of Methyl 1H-inden-3-ylcarbamate—to include a linker that allows it to be immobilized on a solid support, such as a resin or magnetic beads.

The general workflow for this technique is as follows:

Probe Synthesis: An analog of the indane-carbamate is synthesized with a reactive handle for immobilization, while ensuring the modification does not disrupt its biological activity.

Immobilization: The synthesized probe is covalently attached to a solid matrix (e.g., Sepharose beads).

Affinity Enrichment: The immobilized probe is incubated with a proteome source (cell or tissue lysate). Proteins that bind to the indane-carbamate probe are "captured" on the matrix.

Washing and Elution: Non-specific binders are removed through a series of washing steps. The specifically bound proteins are then eluted from the matrix.

Identification: The eluted proteins are identified using high-resolution mass spectrometry.

To distinguish true targets from non-specific binders, a competition experiment is often performed. In this setup, the lysate is pre-incubated with an excess of the free, unmodified Methyl 1H-inden-3-ylcarbamate. If a protein is a genuine target, the free compound will compete for the binding site, preventing the protein from being captured by the immobilized probe. Proteins that show a significant reduction in binding in the presence of the free compound are considered high-confidence targets.

| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | Competition Ratio (Free Compound vs. Probe) | Potential Target Class |

|---|---|---|---|---|

| P04035 | Serine Hydrolase X | 15.2 | 0.12 | Enzyme |

| Q13547 | Kinase Y | 8.5 | 0.25 | Enzyme |

| P62258 | Structural Protein Z | 2.1 | 0.95 | Non-specific binder |

| P08684 | Metabolic Enzyme A | 6.7 | 0.31 | Enzyme |

Thermal Proteome Profiling in Indane-Carbamate Research

Thermal Proteome Profiling (TPP) is a technique that identifies protein targets without requiring any chemical modification of the compound, thus preserving its native structure and interactions. nih.govembopress.org The method is based on the principle that the binding of a ligand (like Methyl 1H-inden-3-ylcarbamate) to a protein alters its thermal stability, making it more or less resistant to heat-induced denaturation. researchgate.net

In a typical TPP experiment, cells or cell lysates are divided into two groups: one treated with the indane-carbamate compound and a control group treated with a vehicle. semanticscholar.org Both groups are then aliquoted and heated to a range of different temperatures. As the temperature increases, proteins denature and aggregate. The aggregated proteins are removed by centrifugation, and the remaining soluble proteins at each temperature point are quantified across the entire proteome using mass spectrometry.

A target protein will exhibit a shift in its melting curve in the presence of the bound ligand. For example, if the indane-carbamate stabilizes its target, the protein will remain soluble at higher temperatures in the treated sample compared to the control. This change in the melting temperature (ΔTm) is a key indicator of a direct protein-ligand interaction. researchgate.net

| Protein ID | Protein Name | Melting Temp (°C) - Control | Melting Temp (°C) - Treated | Thermal Shift (ΔTm) | Significance (p-value) |

|---|---|---|---|---|---|

| P04035 | Serine Hydrolase X | 52.1 | 56.4 | +4.3 | <0.001 |

| O75398 | Hypothetical Protein B | 61.5 | 58.2 | -3.3 | <0.01 |

| P02768 | Albumin | 70.3 | 70.4 | +0.1 | 0.98 |

| Q13547 | Kinase Y | 48.9 | 51.7 | +2.8 | <0.05 |

Chemical Genetics Approaches for Biological Pathway Elucidation

Chemical genetics uses small molecules as tools to perturb protein function in a manner analogous to traditional genetic mutations, allowing for the elucidation of complex biological pathways. mdpi.com This approach is particularly useful because small molecules can provide conditional and dose-dependent control over protein activity.

In a "forward" chemical genetics screen, a library of compounds, which could include Methyl 1H-inden-3-ylcarbamate and its analogs, is tested in a cell-based or organismal assay to identify molecules that produce a specific phenotype of interest. Once a "hit" compound is identified, the challenge is to determine its molecular target, a process that can be aided by the proteomics methods described above.

Conversely, a "reverse" chemical genetics approach might start with a known protein target. Analogs of the indane-carbamate scaffold could be synthesized and screened for their ability to inhibit this specific target. The most potent and selective inhibitors can then be used in cellular studies to probe the biological consequences of inhibiting that target, thereby helping to place it within a broader signaling or metabolic pathway.

Identification of Novel Biological Targets for Indane-Carbamate Scaffolds

While the carbamate (B1207046) functional group is well-known for its ability to inhibit serine hydrolases by covalently modifying the active site serine residue, the indane scaffold introduces unique structural properties that may direct its binding to novel protein targets. nih.gov The application of unbiased, proteome-wide methods like TPP and affinity proteomics is crucial for moving beyond the expected target classes and discovering these new interactions.

Potential novel targets for indane-carbamates could include enzymes from other classes, regulatory proteins, or even protein-protein interaction interfaces where the compound can act as a molecular wedge. Identifying such targets opens up new avenues for understanding the compound's full biological activity and potential therapeutic applications.

Mechanistic Studies of Biological Modulation at the Molecular Level by Indane-Carbamates

Once a direct protein target has been identified and validated, the next step is to understand the molecular mechanism by which the indane-carbamate modulates its function. The carbamate moiety is known to act as a reversible covalent inhibitor of enzymes like acetylcholinesterase, where it carbamylates the active site serine. nih.govnih.govresearchgate.net This mechanism of action is a strong starting hypothesis for any newly identified serine hydrolase targets. researchgate.net

For non-enzyme targets or enzymes without a reactive serine, the interaction is likely non-covalent. In these cases, mechanistic studies would involve:

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to solve the structure of the protein-ligand complex, revealing the precise binding pocket and the key amino acid residues involved in the interaction.

Biophysical Assays: Employing methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity (KD), thermodynamics, and kinetics of the interaction.

Mutagenesis Studies: Mutating the amino acids in the proposed binding site to confirm their importance for the compound's binding and functional effect. Computational modeling can further elucidate the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. nih.gov

Role of Methyl 1H-inden-3-ylcarbamate in Exploring Chemical Space for Biological Discoveries

Chemical space encompasses the vast number of all possible small organic molecules. Exploring this space is a central goal of chemical biology and drug discovery. nih.gov A specific scaffold like Methyl 1H-inden-3-ylcarbamate serves as a valuable starting point for this exploration. By systematically modifying different parts of the molecule—the indane core, the position and nature of the carbamate, and the substituents on the carbamate nitrogen—a library of analogs can be created.

This library can then be used to probe biological systems. Screening these analogs against various cellular assays can reveal Structure-Activity Relationships (SAR), linking specific chemical modifications to changes in biological activity. This process not only helps in optimizing the potency and selectivity of a compound for a known target but can also lead to the discovery of analogs with entirely new biological activities and targets, thereby expanding our understanding of the biologically relevant regions of chemical space.

Advanced Derivatization and Scaffold Utilization in Chemical Research of Methyl 1h Inden 3 Ylcarbamate

Strategic Derivatization for Enhanced Research Utility

The chemical structure of Methyl 1H-inden-3-ylcarbamate offers several sites for modification, allowing for the systematic alteration of its physicochemical and biological properties. These derivatization strategies are crucial for developing analogs with improved potency, selectivity, or utility as chemical probes.

The carbamate (B1207046) group is a versatile functional group in drug design, known for its chemical stability and ability to participate in hydrogen bonding, mimicking a peptide bond. nih.gov Modifications to this linkage in Methyl 1H-inden-3-ylcarbamate can be explored to modulate its biological activity and pharmacokinetic properties. nih.gov

Key derivatization approaches for the carbamate moiety include:

Variation of the Ester Group: The methyl group of the carbamate ester can be replaced with a wide range of other alkyl, aryl, or functionalized groups. This can influence the compound's solubility, metabolic stability, and interaction with biological targets.

N-Substitution: The hydrogen atom on the carbamate's nitrogen can be substituted with various alkyl or acyl groups. This modification can alter the molecule's hydrogen bonding capacity and steric profile.

Bioisosteric Replacement: The entire carbamate group can be replaced with other functionalities that have similar steric and electronic properties, such as ureas, amides, or sulfonamides.

Table 1: Potential Modifications of the Carbamate Linkage

| Modification Site | Original Group | Potential New Groups | Rationale for Modification |

|---|---|---|---|

| Ester Terminus | -OCH₃ | -OCH₂CH₃, -O-Phenyl, -O-benzyl | Alter lipophilicity, metabolic stability, and target binding. |

| Nitrogen Atom | -NH- | -N(CH₃)-, -N(COCH₃)- | Modify hydrogen bond donor capacity and introduce steric bulk. |

| Linkage Bioisostere | -NHCOO- | -NHCONH-, -NHSO₂- | Explore alternative interactions with target proteins while maintaining core structure. |

The indane ring system, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid scaffold that can be functionalized at multiple positions. Such modifications are critical for exploring the structure-activity relationship (SAR) of indenyl-based compounds. Indoline (2,3-dihydroindole) structures, which are closely related to the indane system, are recognized as important components in many biologically active compounds. mdpi.com

Common strategies for functionalizing the indane ring include:

Aromatic Substitution: The benzene portion of the indane ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. These groups can modulate the electronic properties and binding interactions of the molecule.

Table 2: Representative Functionalization Reactions for the Indane Ring

| Reaction Type | Position(s) | Reagents/Conditions | Potential Substituents |

|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl groups (-COR) |

| Halogenation | Aromatic Ring | Br₂, FeBr₃ or Cl₂, FeCl₃ | Bromo (-Br), Chloro (-Cl) |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Benzylic Oxidation | Aliphatic Ring (C1) | Oxidizing agents (e.g., KMnO₄) | Carbonyl group (=O) |

Methyl 1H-inden-3-ylcarbamate as a Privileged Scaffold in Chemical Biology and Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com Such scaffolds are highly valuable in drug discovery as starting points for developing novel therapeutics. While Methyl 1H-inden-3-ylcarbamate itself is not extensively documented as a privileged scaffold, its core components are found in numerous biologically active compounds. The indole (B1671886) nucleus, a close structural relative of the indene (B144670) system, is a well-established privileged structure in medicinal chemistry. nih.gov Similarly, 1-indanone (B140024) derivatives have shown a broad range of biological activities. beilstein-journals.org

The combination of the rigid indane framework with the versatile carbamate linker suggests that the Methyl 1H-inden-3-ylcarbamate scaffold has significant potential for the design of compounds targeting various protein families. The indane portion can provide a robust anchor for binding into protein pockets, while the carbamate group and its potential modifications can be used to fine-tune interactions and physicochemical properties.

Integration of Methyl 1H-inden-3-ylcarbamate Derivatives into Diverse Molecular Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. nih.gov The development of diverse molecular libraries is essential for the success of HTS campaigns. rsc.org

By applying the derivatization strategies discussed in section 7.1 in a combinatorial fashion, a large and diverse library of Methyl 1H-inden-3-ylcarbamate analogs can be synthesized. For instance, by combining multiple variations of the carbamate ester with different functionalizations on the indane ring, a matrix of unique compounds can be generated. This process allows for a systematic exploration of the chemical space around the core scaffold.

The integration of such a focused library into HTS programs could lead to the identification of novel "hit" compounds with activity against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) or receptors. nih.gov Subsequent optimization of these hits, guided by structure-activity relationship studies, could ultimately lead to the development of new lead compounds for drug discovery. nih.gov

Future Directions and Emerging Research Avenues for Methyl 1h Inden 3 Ylcarbamate

Advancements in Asymmetric Synthesis of Chiral Indane-Carbamates

The biological activity of carbamates is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective asymmetric syntheses for chiral indane-carbamates is a significant area of future research. Current efforts are moving beyond classical resolution techniques towards more sophisticated catalytic methods that can set the desired stereochemistry with high fidelity.

One promising approach involves the use of metal-catalyzed C-H insertion reactions. acs.orgacs.org Chiral rhodium and iridium catalysts, for instance, have shown potential in guiding the enantioselective formation of carbocyclic rings, including the indane core. acs.org Future work will likely focus on designing new generations of ligands for these metal centers to improve enantioselectivity and diastereoselectivity, particularly for substrates bearing carbamate (B1207046) functionalities. Researchers are exploring the impact of different activating groups to control the regioselectivity of these insertion reactions, which could be instrumental in synthesizing a diverse library of chiral indane-carbamates. acs.org

Another emerging strategy is the use of organocatalysis. Chiral organic catalysts, such as cinchona alkaloid derivatives, have been successfully employed in asymmetric Mannich reactions to generate carbamate-protected imines in situ, leading to the formation of optically active β-amino acids. organic-chemistry.org Adapting these methodologies to create chiral indane structures bearing a carbamate group is a logical and exciting next step. Furthermore, asymmetric cyclization reactions of axially chiral carbamates are being investigated, where chirality is transferred from a temporary chiral axis to a new stereocenter in the product. nih.gov

Future research will also likely see the development of novel chiral auxiliaries that can be temporarily attached to the indane or carbamate precursor, direct a stereoselective reaction, and then be cleanly removed. The investigation into asymmetric 1,2-carbamoyl rearrangements of lithiated chiral carbamates represents another innovative route to creating stereodefined α-hydroxy amides, which could be precursors to complex indane-carbamates. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Future Research Focus |

| Metal-Catalyzed C-H Insertion | Chiral Rhodium/Iridium Complexes | High efficiency, potential for high stereoselectivity. acs.org | Development of novel ligands, exploration of diverse activating groups. acs.org |

| Organocatalysis | Chiral Amines, Thioureas (e.g., Cinchona Alkaloids) | Metal-free conditions, high enantioselectivity. organic-chemistry.org | Application to indane scaffold synthesis, expansion of substrate scope. |

| Axially Chiral Carbamates | N-Aryl Carbamates with Rotational Hindrance | High chirality transfer. nih.gov | Design of new axially chiral precursors, application in total synthesis. |

| Chiral Auxiliaries | Removable Chiral Groups | Predictable stereochemical outcome. | Development of more efficient and easily removable auxiliaries. |

| Asymmetric Rearrangements | Lithiated Chiral Carbamates | Access to unique stereochemical arrangements. nih.gov | Broadening the scope of rearrangement reactions for indane systems. |

Development of Multicomponent Reactions for Indane-Carbamate Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. iitj.ac.in The development of novel MCRs for the direct assembly of the indane-carbamate scaffold is a highly promising research direction.

A key strategy involves the direct fixation of carbon dioxide (CO2) as a C1 building block. nih.gov Researchers are actively developing methods that combine an amine, CO2, and an appropriate alkylating agent to form carbamates under mild conditions. organic-chemistry.orgnih.gov The challenge lies in adapting these three-component coupling reactions to precursors that can subsequently or simultaneously undergo cyclization to form the indane ring. This could involve, for example, an intramolecular Friedel-Crafts-type reaction of a suitably substituted carbamate intermediate.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that could be adapted for this purpose. iitj.ac.in By carefully selecting the starting aldehyde, amine, isocyanide, and carboxylic acid components, it may be possible to construct a product that can be readily converted to the indane-carbamate structure. Future work will focus on designing novel starting materials that are predisposed to form the desired scaffold.

Furthermore, the development of catalytic systems that can facilitate these MCRs is crucial. This includes the exploration of new metal catalysts and organocatalysts that can operate under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgresearchgate.net The integration of flow chemistry with MCRs could also enable the rapid and automated synthesis of libraries of indane-carbamate derivatives for biological screening. nih.gov

| Multicomponent Reaction Type | Key Reactants | Potential Advantages | Future Research Focus |

| CO2 Fixation | Amine, CO2, Alkylating Agent | Utilizes a renewable C1 source, environmentally friendly. nih.govorganic-chemistry.org | Design of substrates for intramolecular cyclization to form the indane ring. |

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | High structural diversity, rapid assembly of complex molecules. iitj.ac.in | Development of novel inputs to generate precursors for indane-carbamates. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Access to α-acyloxy carboxamides, potential precursors. | Post-Passerini modifications to achieve the target scaffold. |

| Mannich-type Reactions | Aldehyde, Amine, C-H Acid | Formation of C-C and C-N bonds in a single step. organic-chemistry.org | Exploration of intramolecular variants for cyclization. |

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For methyl 1H-inden-3-ylcarbamate and its analogs, these methods offer the potential to accelerate the design and optimization process significantly.

One of the key future directions is the use of structure-based drug design, assuming a biological target is identified. Molecular docking simulations can be used to predict the binding modes of indane-carbamate derivatives within the active site of a target protein. mdpi.comrsc.org This information can guide the rational design of new analogs with improved potency and selectivity. Iterative cycles of computational design, chemical synthesis, and biological testing can streamline the discovery of lead compounds. nih.gov

Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding poses. mdpi.com Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can offer more accurate predictions of binding affinities, aiding in the prioritization of synthetic targets.

In the absence of a known target, ligand-based computational methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies can identify key molecular descriptors that correlate with the observed biological activity of a series of indane-carbamates. This can inform the design of new compounds with enhanced activity. Pharmacophore modeling can be used to create a 3D representation of the essential features required for biological activity, which can then be used to screen virtual libraries for new hits.

The use of artificial intelligence and machine learning is also a rapidly emerging area. These approaches can be trained on existing chemical and biological data to predict the properties of novel indane-carbamate derivatives, including their potential biological targets and off-target effects.

| Computational Method | Application | Predicted Outcome/Insight | Future Research Focus |

| Molecular Docking | Predicting ligand binding to a protein target. | Binding pose, key interactions, initial affinity estimate. mdpi.comrsc.org | Development of more accurate scoring functions, application to large virtual libraries. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. | Stability of binding, conformational changes. mdpi.com | Longer timescale simulations, integration with advanced sampling methods. |

| QSAR | Correlating chemical structure with biological activity. | Identification of key molecular features for activity. | Application of 3D-QSAR and AI-based predictive models. |

| Pharmacophore Modeling | Creating a model of essential features for activity. | A 3D query for virtual screening. | Generation of dynamic pharmacophore models. |

| AI/Machine Learning | Predicting properties and activities of new compounds. | Target prediction, ADMET properties. | Training models on larger and more diverse datasets. |

Innovation in Chemical Biology Tools for Comprehensive Target Deconvolution

Identifying the specific molecular targets of a bioactive compound like methyl 1H-inden-3-ylcarbamate is a critical step in understanding its mechanism of action. Chemical biology offers a powerful toolkit for this process, known as target deconvolution, and future research will leverage innovative approaches in this area. nih.gov

A major focus will be on the design and synthesis of "chemical probes" based on the indane-carbamate scaffold. researchgate.net These probes are derivatives of the parent molecule that are modified to include a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and a reactive group for covalent attachment to the target protein. Photoaffinity labeling is a particularly powerful technique, where a photoreactive group on the probe is activated by UV light to form a covalent bond with the target protein at the binding site. researchgate.net

Chemoproteomics represents a cutting-edge, probe-free approach. nih.gov Techniques like Thermal Proteome Profiling (TPP) assess the change in thermal stability of all proteins in a cell lysate upon binding of the compound. nih.gov Proteins that are stabilized or destabilized are considered potential targets. Another method, Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to quantify changes in protein expression or post-translational modifications in response to treatment with the compound. europeanreview.org

Future research will also involve the integration of genetic approaches with chemical biology tools. nih.gov For example, CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the indane-carbamate compound, thereby pointing to potential targets or pathways.

The development of activity-based protein profiling (ABPP) probes specific for enzymes that might be targeted by carbamates (such as serine hydrolases) is another promising avenue. These probes can provide a direct readout of target engagement and inhibition in a complex biological system. The combination of these advanced chemical biology and chemoproteomic strategies will be essential for a comprehensive understanding of the biological function of methyl 1H-inden-3-ylcarbamate and its derivatives. researchgate.net

| Tool/Technique | Principle | Information Gained | Future Research Focus |

| Affinity-Based Probes | Covalent or non-covalent labeling of targets with tagged ligands. researchgate.net | Direct identification of binding partners. | Design of minimally perturbing probes, click chemistry and photoaffinity labeling. researchgate.net |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. nih.gov | Unbiased, proteome-wide identification of targets. | Improving sensitivity and throughput, application in live cells. |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme families. | Target engagement and enzyme activity profiling. | Development of probes for new enzyme classes potentially targeted by carbamates. |

| CRISPR-Based Genetic Screens | Identifies genes modulating cellular response to the compound. nih.gov | Genetic validation of targets and pathways. | Combination with proteomic approaches for a multi-layered understanding. |

| Chemoproteomics (e.g., SILAC) | Quantitative analysis of protein expression or modification changes. europeanreview.org | Downstream effects and pathway modulation. | Broader application to different post-translational modifications. |

Q & A

Q. What are the validated synthetic routes for Methyl 1H-inden-3-ylcarbamate, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : Synthetic routes typically involve carbamate formation via reaction of 1H-inden-3-amine with methyl chloroformate under basic conditions (e.g., sodium bicarbonate). Optimization includes varying solvents (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents. Purity is assessed via HPLC or GC-MS, while yield optimization requires iterative adjustment of reaction time and catalyst use (e.g., DMAP). Confirm product identity using (e.g., characteristic carbamate NH peak at δ 5.5–6.0 ppm) and (carbamate carbonyl at ~155 ppm) .

Q. How can researchers characterize the electronic properties of Methyl 1H-inden-3-ylcarbamate to predict its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can determine HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and Mulliken charges. These parameters predict nucleophilic/electrophilic sites and global reactivity indices (e.g., electrophilicity index). Experimental validation via cyclic voltammetry can corroborate computed redox potentials .

Q. What spectroscopic techniques are essential for confirming the structural integrity of Methyl 1H-inden-3-ylcarbamate?

- Methodological Answer :

- : Identify aromatic protons (δ 6.5–7.5 ppm), carbamate NH (δ ~5.5–6.0 ppm), and methyl ester (δ ~3.7 ppm).

- IR Spectroscopy: Confirm carbamate C=O stretch (~1700–1750 cm) and N-H stretch (~3300 cm).

- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]) and fragmentation patterns. Cross-reference with computational mass spectra from Gaussian outputs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of Methyl 1H-inden-3-ylcarbamate?